Lipophilicity Differentiation vs. Ethyl Ester
The isopropyl ester target compound exhibits a computed LogP of 2.347, compared to LogP 1.9585 for the direct ethyl ester analog (CAS 2059140-92-8), yielding a ΔLogP of +0.3885 . Both compounds share an identical TPSA of 44.12 Ų and H-bond acceptor/donor count (4/0) . This LogP difference, driven solely by the ester alkyl group, predicts measurably higher passive membrane permeability for the isopropyl ester while maintaining equivalent hydrogen-bonding capacity—a combination that is not achievable by simply selecting the ethyl or methyl ester (LogP ~1.96 and ~1.57, respectively). In drug discovery programs where balanced lipophilicity is critical for CNS penetration or avoiding promiscuous binding, this ~0.4 LogP increment represents a tunable parameter not offered by smaller ester analogs.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.347 (TPSA = 44.12 Ų) |
| Comparator Or Baseline | Ethyl 2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate (CAS 2059140-92-8): LogP = 1.9585 (TPSA = 44.12 Ų); Methyl ester (CAS 2059970-55-5): LogP ≈ 1.57 (estimated), TPSA = 44.12 Ų |
| Quantified Difference | ΔLogP = +0.3885 vs. ethyl ester; ΔLogP ≈ +0.78 vs. methyl ester; TPSA identical (44.12 Ų) across all three esters |
| Conditions | Computed values from vendor technical datasheets (Leyan) using consistent in silico method |
Why This Matters
For procurement decisions in lead optimization or SAR campaigns, the isopropyl ester uniquely delivers elevated lipophilicity without increasing polar surface area, enabling permeability tuning orthogonal to hydrogen-bonding considerations.
